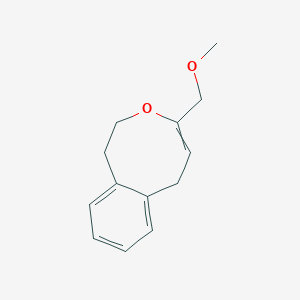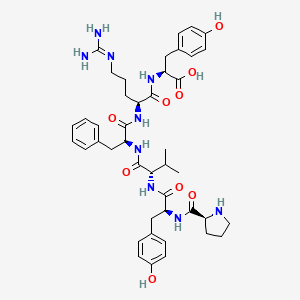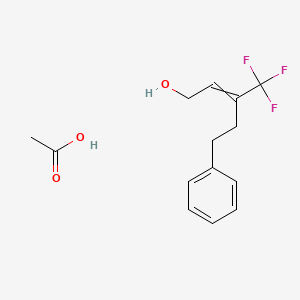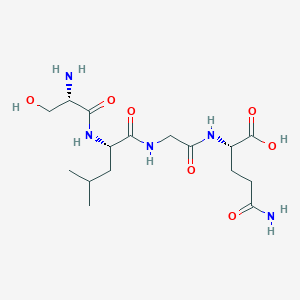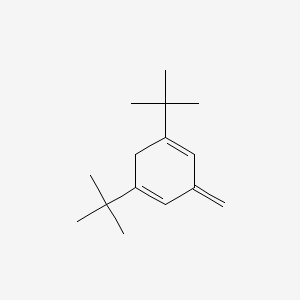
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a methylidene group attached to a cyclohexa-1,4-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene can be synthesized through various methods. One common approach involves the olefination of appropriate precursors. For example, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes in the presence of hexamethylphosphoramide (HMPA) to yield terminal 1,3-dienes . Another method involves the use of Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, providing the corresponding 1,3-dienes with excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale olefination reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of homogeneous catalysts, such as palladium-catalyzed telomerizations, can provide valuable chemicals through selective dimerization of 1,3-dienes .
Chemical Reactions Analysis
Types of Reactions
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds or as a probe in biochemical studies.
Mechanism of Action
The mechanism by which 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides, which can further react to produce other derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene with different substitution patterns.
1,4-Cyclohexadiene: Another isomer with a different arrangement of double bonds.
1,3-Butadiene: A simpler diene with two double bonds in a linear arrangement.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups provides steric hindrance, affecting the compound’s reactivity and stability compared to other dienes .
Properties
IUPAC Name |
1,5-ditert-butyl-3-methylidenecyclohexa-1,4-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-9H,1,10H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGGGYLXACHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C)C=C(C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10792444 |
Source


|
| Record name | 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10792444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664326-94-7 |
Source


|
| Record name | 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10792444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
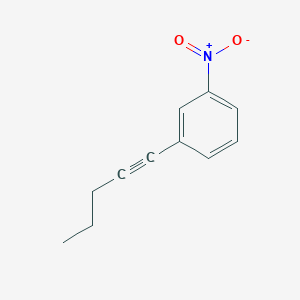
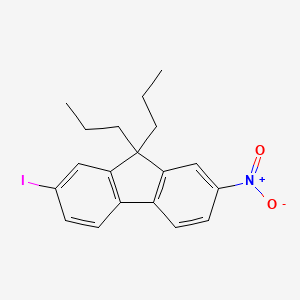

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
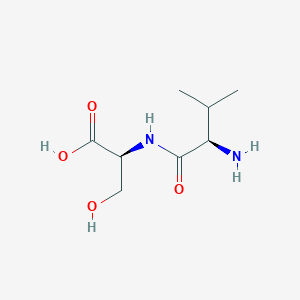
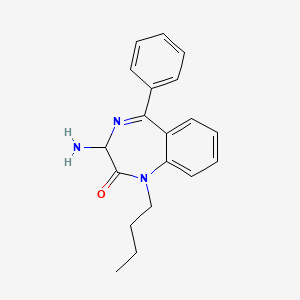
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
